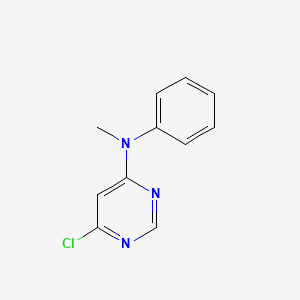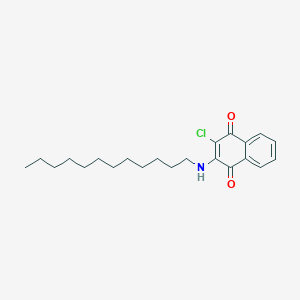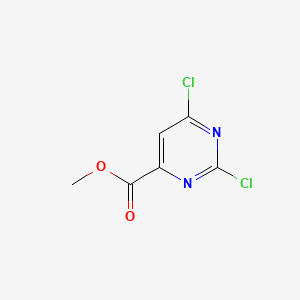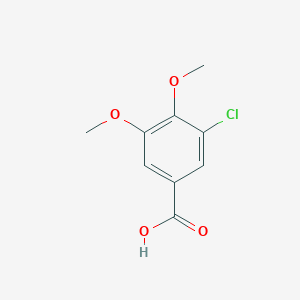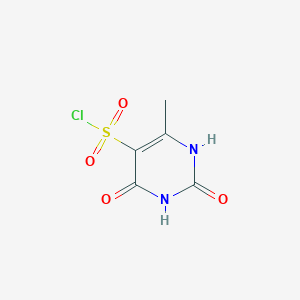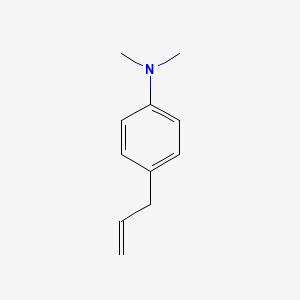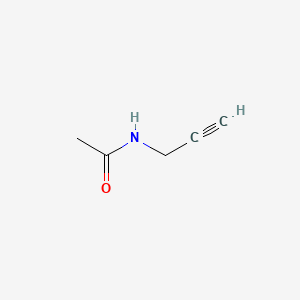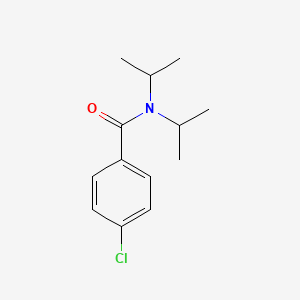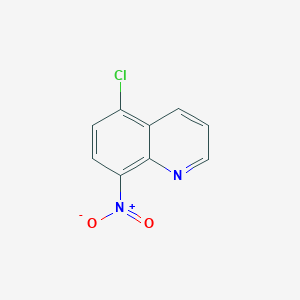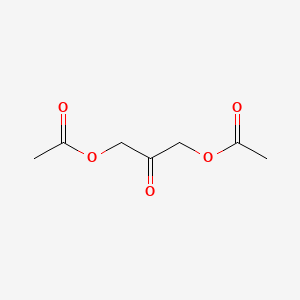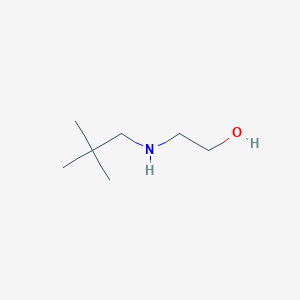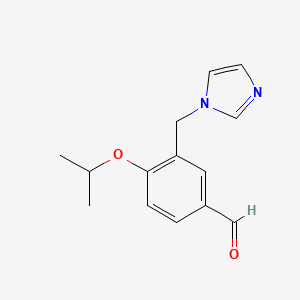
3-(1H-イミダゾール-1-イルメチル)-4-イソプロポキシベンズアルデヒド
説明
3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety with an isopropoxy group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The benzaldehyde moiety provides an aromatic character, while the isopropoxy group adds to the compound’s hydrophobicity.
科学的研究の応用
3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules. It can be used in the design of new drugs targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Imidazole Ring to Benzaldehyde: The imidazole ring is then attached to the benzaldehyde moiety through a nucleophilic substitution reaction. This can be achieved by reacting the imidazole with a suitable benzyl halide under basic conditions.
Introduction of the Isopropoxy Group: The final step involves the introduction of the isopropoxy group through an etherification reaction. This can be done by reacting the benzaldehyde derivative with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzoic acid.
Reduction: 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
類似化合物との比較
3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde can be compared with other imidazole-containing compounds such as:
Metronidazole: An antibiotic and antiprotozoal medication.
Ketoconazole: An antifungal medication.
Clotrimazole: Another antifungal agent.
Uniqueness
What sets 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropoxy group and the benzaldehyde moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(imidazol-1-ylmethyl)-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11(2)18-14-4-3-12(9-17)7-13(14)8-16-6-5-15-10-16/h3-7,9-11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMWGLGHZZJUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198530 | |
| Record name | 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947012-62-6 | |
| Record name | 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947012-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


